
Spectroscopic Characterization of (R)-2-
Methallylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: (R)-2-Methallylglycine

CAS No.: 905929-81-9

Cat. No.: B3030440

Get Quote

Introduction
(R)-2-Methallylglycine is a non-proteinogenic amino acid of significant interest in synthetic

chemistry and drug development. Its unique structure, featuring a chiral center and a reactive

methallyl group, makes it a valuable building block for creating novel peptides,

peptidomimetics, and other complex molecular architectures. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and for monitoring its incorporation into larger molecules.

This technical guide provides a comprehensive overview of the key spectroscopic data for

(R)-2-Methallylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). The information presented herein is intended to serve as a practical

resource for researchers, scientists, and professionals in the field of drug development. The

causality behind experimental choices and the interpretation of spectral data are emphasized

to provide a deeper understanding of the molecule's behavior in these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For (R)-2-Methallylglycine, both ¹H and ¹³C NMR provide critical

information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of (R)-2-Methallylglycine is predicted to

exhibit distinct signals for each unique proton environment. The chemical shifts are influenced

by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of

the double bond. Deuterated water (D₂O) or methanol-d₄ are common solvent choices for

amino acids, as they can exchange with the labile amine and carboxylic acid protons, leading

to their disappearance from the spectrum, which simplifies the remaining signals.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.95 s 1H Hc

~4.85 s 1H Hd

~3.80 t, J = 6.5 Hz 1H Hα

~2.65 d, J = 6.5 Hz 2H Hβ

~1.75 s 3H He

Interpretation of the ¹H NMR Spectrum:

Vinyl Protons (Hc, Hd): The two protons on the terminal carbon of the methallyl group are

diastereotopic and are expected to appear as two distinct singlets around 4.95 and 4.85

ppm.

Alpha-Proton (Hα): The proton attached to the chiral center (Cα) is deshielded by the

adjacent amino and carboxyl groups, and is predicted to resonate as a triplet around 3.80

ppm due to coupling with the two β-protons.
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Beta-Protons (Hβ): The two protons on the β-carbon are adjacent to the double bond and the

chiral center. They are expected to appear as a doublet around 2.65 ppm, coupled to the α-

proton.

Methyl Protons (He): The three protons of the methyl group on the double bond are

equivalent and will appear as a sharp singlet around 1.75 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Methallylglycine in 0.6 mL of

a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.

Data Acquisition: Acquire the spectrum at 25 °C using a standard single-pulse experiment.

Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an

acquisition time of 3-4 seconds. Typically, 16 to 64 scans are averaged to achieve an

adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential

multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is

then phased and baseline corrected. The chemical shifts are referenced to the residual

solvent peak.

Trustworthiness: This protocol is a standard procedure for acquiring high-quality ¹H NMR

spectra of amino acids. The use of a high-field instrument (500 MHz) ensures good signal

dispersion, which is crucial for accurate interpretation.

¹H NMR Acquisition Workflow
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Caption: Workflow for acquiring a ¹H NMR spectrum.
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Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides information on the carbon framework

of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans are

required compared to ¹H NMR. The chemical shifts are highly dependent on the hybridization

and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment

~175.0 C=O (Carboxyl)

~140.0 Cγ

~115.0 Cδ

~58.0 Cα

~35.0 Cβ

~22.0 Cε

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon: The carboxyl carbon is the most deshielded, appearing at the lowest field

(~175.0 ppm).

Alkene Carbons: The quaternary carbon (Cγ) of the double bond is expected around 140.0

ppm, while the terminal methylene carbon (Cδ) will be at a higher field, around 115.0 ppm.

Alpha-Carbon (Cα): The carbon bearing the amino and carboxyl groups will resonate around

58.0 ppm.

Aliphatic Carbons: The β-carbon (Cβ) is predicted to be around 35.0 ppm, and the methyl

carbon (Cε) will be the most shielded, appearing at the highest field (~22.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample is generally required for ¹³C NMR.

Dissolve 20-50 mg of (R)-2-Methallylglycine in 0.6 mL of deuterated solvent in a 5 mm

NMR tube.

Instrument Setup: The analysis is performed on a 125 MHz (for a 500 MHz ¹H instrument)

NMR spectrometer.

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating

the protons to collapse the C-H couplings, resulting in single lines for each carbon. A larger

number of scans (e.g., 1024 to 4096) is necessary. A relaxation delay of 2 seconds is

typically sufficient.

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication

(line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased, baseline

corrected, and referenced.

Trustworthiness: Proton decoupling is a standard and essential technique for simplifying ¹³C

NMR spectra and improving the signal-to-noise ratio. The described protocol is a reliable

method for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[1] For (R)-2-Methallylglycine, characteristic absorptions for the amino, carboxyl, and alkene

groups are expected. The zwitterionic nature of the amino acid in the solid state will

significantly influence the positions of the N-H and C=O stretching frequencies.

Predicted IR Data (Solid State, KBr)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-2800 Broad, Strong N-H⁺ stretch (ammonium)

~3080 Medium =C-H stretch

2950-2850 Medium C-H stretch (aliphatic)

~1645 Medium C=C stretch

~1580 Strong COO⁻ asymmetric stretch

~1410 Medium COO⁻ symmetric stretch

Interpretation of the IR Spectrum:

N-H⁺ Stretch: The broad and strong absorption in the 3100-2800 cm⁻¹ region is

characteristic of the stretching vibration of the ammonium group (N-H⁺) in the zwitterionic

form.

C-H Stretches: The medium intensity peak around 3080 cm⁻¹ is indicative of the vinyl C-H

stretch. The absorptions in the 2950-2850 cm⁻¹ range are due to the aliphatic C-H stretches

of the methallyl group.

C=C Stretch: The carbon-carbon double bond stretch is expected to appear as a medium

intensity peak around 1645 cm⁻¹.

Carboxylate Stretches: In the zwitterionic form, the carboxylic acid exists as a carboxylate

anion (COO⁻). This gives rise to two characteristic absorptions: a strong asymmetric stretch

around 1580 cm⁻¹ and a medium symmetric stretch around 1410 cm⁻¹.[2]

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of (R)-2-Methallylglycine
with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high

pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and

automatically subtracted from the sample spectrum.

Trustworthiness: The KBr pellet method is a well-established and reliable technique for

obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and provides

sharp, well-resolved peaks.

IR Spectroscopy Workflow

Start Grind Sample with KBr Press into Pellet Acquire Background Spectrum Acquire Sample Spectrum Process and Analyze Final IR Spectrum

Click to download full resolution via product page

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures

the mass-to-charge ratio (m/z) of ions.[3] For (R)-2-Methallylglycine, electrospray ionization

(ESI) is a suitable soft ionization technique that will likely produce the protonated molecule

[M+H]⁺ as the base peak. High-resolution mass spectrometry (HRMS) is crucial for confirming

the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (calculated) Ion Formula Assignment

144.0968 [C₇H₁₄NO₂]⁺ [M+H]⁺

126.0862 [C₇H₁₂NO]⁺ [M+H - H₂O]⁺

98.0859 [C₆H₁₂N]⁺ [M+H - COOH₂]⁺

Interpretation of the Mass Spectrum:
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Protonated Molecule ([M+H]⁺): The most abundant ion is expected to be the protonated

molecule at m/z 144.0968. This corresponds to the molecular weight of (R)-2-
Methallylglycine (143.18 g/mol ) plus the mass of a proton.

Fragment Ions: Fragmentation can occur in the mass spectrometer. Common fragmentation

pathways for amino acids include the loss of water ([M+H - H₂O]⁺) from the carboxylic acid

group, resulting in a peak at m/z 126.0862, and the loss of the entire carboxyl group as

formic acid ([M+H - COOH₂]⁺), leading to a fragment at m/z 98.0859.

Experimental Protocol: ESI-HRMS

Sample Preparation: Prepare a dilute solution of (R)-2-Methallylglycine (approximately 10

µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid.

The formic acid aids in the protonation of the analyte.

Infusion: The sample solution is infused into the ESI source of a high-resolution mass

spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min using a

syringe pump.

Ionization: A high voltage is applied to the ESI needle, causing the formation of a fine spray

of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-

phase ions.

Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are

measured with high accuracy. The spectrum is recorded in positive ion mode.

Trustworthiness: ESI is the method of choice for the analysis of polar, non-volatile molecules

like amino acids. HRMS provides unambiguous elemental composition determination, which is

the gold standard for molecular formula confirmation.

ESI-HRMS Analysis Workflow
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Caption: Workflow for ESI-HRMS analysis.

Conclusion
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The spectroscopic data and protocols presented in this guide provide a comprehensive

framework for the characterization of (R)-2-Methallylglycine. The predicted NMR, IR, and MS

data are based on fundamental principles of spectroscopy and the known chemical structure of

the molecule. By following the detailed experimental protocols, researchers can confidently

acquire and interpret the spectroscopic data for this important non-proteinogenic amino acid,

ensuring its identity and purity in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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